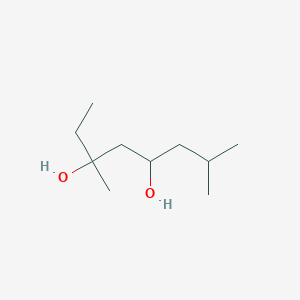

3,7-Dimethyloctane-3,5-diol

Description

Structure

3D Structure

Properties

CAS No. |

56548-45-9 |

|---|---|

Molecular Formula |

C10H22O2 |

Molecular Weight |

174.28 g/mol |

IUPAC Name |

3,7-dimethyloctane-3,5-diol |

InChI |

InChI=1S/C10H22O2/c1-5-10(4,12)7-9(11)6-8(2)3/h8-9,11-12H,5-7H2,1-4H3 |

InChI Key |

CPHYGNMPAFEQLM-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(CC(CC(C)C)O)O |

Origin of Product |

United States |

Synthetic Methodologies for 3,7 Dimethyloctane 3,5 Diol

Retrosynthetic Strategies for 1,3-Diols with Alkyl Substitution Patterns

Retrosynthetic analysis is a powerful tool for devising synthetic routes to target molecules. For 1,3-diols like 3,7-dimethyloctane-3,5-diol, the primary disconnection strategy involves cleaving the C-C or C-O bonds to identify simpler, commercially available starting materials. The process involves imagining the breakdown of the molecule into progressively simpler precursors.

A common retrosynthetic disconnection for a 1,3-diol framework breaks the bond between the carbon bearing one hydroxyl group and the adjacent carbon, leading back to an aldol-type precursor, specifically a β-hydroxy ketone. This β-hydroxy ketone can be further disconnected through a retro-aldol reaction to an aldehyde and a ketone. For this compound, this would conceptually lead to 4-methyl-2-pentanone (B128772) and isobutyraldehyde.

Another key retrosynthetic approach involves disconnecting the C-O bonds, which points towards the reduction of a 1,3-diketone precursor. This strategy is particularly useful when stereoselective reduction methods are available to control the formation of the two chiral centers.

Stereoselective Synthetic Approaches for this compound Scaffolds

Achieving the desired stereochemistry in the synthesis of 1,3-diols is paramount, as different stereoisomers can exhibit vastly different biological activities. A multitude of methods have been developed for the stereoselective synthesis of these motifs. thieme-connect.com These approaches can be broadly categorized into asymmetric C-C bond-forming reactions and diastereoselective or enantioselective reductions of precursor molecules.

Asymmetric C-C Bond-Forming Reactions in Diol Construction

The aldol (B89426) reaction is a cornerstone of C-C bond formation in organic synthesis and a powerful method for constructing β-hydroxy ketones, the direct precursors to 1,3-diols. acs.org By carefully selecting chiral auxiliaries, catalysts, or substrates, the stereochemical outcome of the aldol addition can be precisely controlled to favor the formation of a specific stereoisomer. For instance, substrate-induced diastereoselective aldol reactions can be employed where existing stereocenters in the starting materials direct the stereochemistry of the newly formed centers. Furthermore, the development of asymmetric organocatalysis and metal-based catalysis has provided efficient ways to achieve high enantioselectivity in aldol reactions. rsc.org A combination of organocatalysis and biocatalysis in a one-pot synthesis has been shown to be an effective strategy for producing chiral 1,3-diols. rsc.org

| Reaction Type | Reagents/Catalysts | Key Feature |

| Substrate-controlled Aldol | Chiral aldehydes or ketones | Utilizes existing stereocenters to direct the reaction. |

| Auxiliary-controlled Aldol | Evans' oxazolidinones, SAMP/RAMP hydrazones | A temporary chiral group directs the stereoselective bond formation. |

| Catalyst-controlled Aldol | Proline and its derivatives, chiral metal complexes | A chiral catalyst creates a chiral environment for the reaction. |

Asymmetric allylation and crotylation reactions offer another avenue for the stereocontrolled synthesis of homoallylic alcohols, which can be subsequently converted to 1,3-diols. These reactions involve the addition of an allyl or crotyl nucleophile to an aldehyde. The use of chiral reagents, such as those derived from tartrate esters or chiral boranes, allows for the enantioselective formation of the C-C bond and the creation of a stereocenter at the alcohol position. The resulting homoallylic alcohol can then undergo further transformations, such as ozonolysis followed by reduction, to yield the desired 1,3-diol structure.

The Prins cyclization is a valuable reaction for the synthesis of cyclic ethers, which can serve as precursors to polyol structures, including 1,3-diols. This reaction typically involves the acid-catalyzed condensation of an alkene or alkyne with a carbonyl compound. By employing chiral catalysts or substrates, asymmetric versions of the Prins cyclization can be achieved, leading to the formation of enantioenriched products. Subsequent ring-opening of the resulting cyclic ethers can then afford the desired acyclic 1,3-diol with defined stereochemistry.

Diastereoselective and Enantioselective Reduction of Precursors

The reduction of β-hydroxy ketones or 1,3-diketones is a widely employed and effective strategy for the synthesis of 1,3-diols. thieme-connect.comsemanticscholar.org The stereochemical outcome of the reduction is highly dependent on the reducing agent and the reaction conditions.

Diastereoselective Reduction of β-Hydroxy Ketones:

The reduction of a β-hydroxy ketone can lead to either syn- or anti-1,3-diols. The inherent stereochemistry of the β-hydroxy ketone can influence the facial selectivity of the carbonyl reduction.

Chelation-controlled reduction: In the presence of certain metal ions (e.g., Zn, Mg), the β-hydroxy ketone can form a five-membered chelate. The hydride reagent then attacks from the less hindered face, typically leading to the syn-diol. Reagents like zinc borohydride (B1222165) are often used for this purpose.

Non-chelation-controlled reduction: In the absence of chelating metals, the reduction proceeds according to the Felkin-Anh model, where the largest group at the α-position orients itself anti-periplanar to the incoming nucleophile. This generally leads to the formation of the anti-diol. Reagents like sodium borohydride in the presence of triethylborane (B153662) (Narasaka-Prasad reduction) are effective for this transformation.

Enantioselective Reduction of 1,3-Diketones:

The asymmetric reduction of prochiral 1,3-diketones provides a direct route to chiral 1,3-diols. This can be achieved through various methods:

Homogeneous and Heterogeneous Hydrogenation: The use of chiral metal catalysts, such as those based on ruthenium, rhodium, or iridium with chiral ligands (e.g., BINAP), allows for the highly enantioselective hydrogenation of the carbonyl groups. semanticscholar.org

Biocatalytic Reductions: Enzymes, particularly ketoreductases from sources like baker's yeast, are highly efficient and stereoselective catalysts for the reduction of ketones. rsc.org They can often provide access to specific stereoisomers that are difficult to obtain through traditional chemical methods. rsc.org

| Precursor | Reduction Method | Stereochemical Outcome |

| β-Hydroxy Ketone | Chelation-controlled (e.g., Zn(BH4)2) | syn-1,3-diol |

| β-Hydroxy Ketone | Non-chelation-controlled (e.g., NaBH4, Et3B) | anti-1,3-diol |

| 1,3-Diketone | Asymmetric Hydrogenation (e.g., Ru-BINAP) | Enantioenriched syn- or anti-1,3-diols |

| 1,3-Diketone | Biocatalytic Reduction (e.g., Baker's Yeast) | Highly enantioenriched 1,3-diols |

Substrate-Controlled Diastereoselective Reductions of β-Hydroxyketones

Substrate-controlled reductions leverage the stereochemical information of a pre-existing chiral center in the substrate to direct the formation of a new stereocenter. In the synthesis of this compound, the key precursor is a β-hydroxyketone, namely 3-hydroxy-3,7-dimethyloctan-5-one. The reduction of the ketone at the C-5 position can be directed by the hydroxyl group at the C-3 position.

A prominent method for achieving this is the Narasaka–Prasad reduction, which stereoselectively reduces β-hydroxy ketones to yield the corresponding syn-1,3-diols. wikipedia.org This reaction typically employs a boron chelating agent, such as diethylmethoxyborane (B30974) or dibutylboron triflate, and a hydride reducing agent like sodium borohydride (NaBH₄). wikipedia.org The reaction proceeds through a stable six-membered chair-like transition state formed by chelation of the boron agent with both the hydroxyl and ketone groups of the substrate. wikipedia.org This chelation locks the conformation of the molecule, and the subsequent intermolecular hydride delivery from NaBH₄ occurs via an axial attack on the carbonyl carbon from the face opposite to the bulky substituent at C-3, resulting in the thermodynamically favored syn-diol product. wikipedia.org The diastereoselectivity of this reduction is often high, providing a reliable route to the syn-isomer of this compound.

In contrast, the Evans–Saksena reduction utilizes a different boron reagent, such as tetramethylammonium (B1211777) triacetoxyborohydride, to achieve intramolecular hydride delivery, which results in the formation of the anti-1,3-diol. wikipedia.org This complementary method allows for selective access to the alternative diastereomer.

| Method | Reagents | Key Intermediate | Primary Product | Stereochemical Rationale |

|---|---|---|---|---|

| Narasaka–Prasad Reduction | 1. BBu₂OMe or BEt₂OMe 2. NaBH₄ | Six-membered boron chelate | syn-1,3-diol | Intermolecular hydride attack on stable chelate wikipedia.org |

| Evans–Saksena Reduction | Me₄N(OAc)₃BH | Acyloxyborohydride complex | anti-1,3-diol | Intramolecular hydride delivery wikipedia.org |

Asymmetric Homogeneous and Heterogeneous Hydrogenation Techniques

Asymmetric hydrogenation is a powerful technique for the enantioselective reduction of prochiral ketones. This method can be applied to a suitable precursor, such as 3,7-dimethyloct-6-ene-3,5-dione, to produce chiral this compound. The process involves the use of molecular hydrogen (H₂) and a chiral catalyst.

Homogeneous hydrogenation utilizes a soluble catalyst, typically a transition metal complex (e.g., rhodium, ruthenium, or iridium) coordinated to a chiral ligand. These ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), create a chiral environment around the metal center. When the substrate coordinates to the metal, the ligand directs the delivery of hydrogen from one face of the carbonyl group, leading to the formation of one enantiomer of the alcohol in excess.

Heterogeneous hydrogenation employs a solid-supported catalyst, such as palladium on carbon (Pd/C) or platinum on alumina (B75360) (Pt/Al₂O₃), which has been modified with a chiral auxiliary. The chiral modifier adsorbs onto the metal surface and directs the stereochemical outcome of the hydrogenation. While often more practical for industrial applications due to easier catalyst separation, achieving high enantioselectivity with heterogeneous systems can be more challenging than with their homogeneous counterparts.

Catalytic Cascade Reactions for Polyol Assembly

Catalytic cascade reactions, also known as tandem or domino reactions, involve a sequence of two or more bond-forming transformations that occur in a single pot without the isolation of intermediates. This approach offers significant advantages in terms of efficiency, atom economy, and reduction of waste. The assembly of a polyol structure like this compound can be envisioned through a cascade process that constructs the carbon skeleton and introduces the necessary hydroxyl groups in a controlled manner.

Enantioselective Metal-Catalyzed Processes

Metal-catalyzed cascade reactions can be rendered enantioselective by using chiral ligands that coordinate to the metal center. For example, a sequence involving a metal-catalyzed Michael addition followed by an aldol reaction could be used to construct the carbon backbone of a precursor to this compound. A chiral Lewis acid complex could catalyze both steps, controlling the stereochemistry of both the Michael addition and the subsequent aldol reaction to set the relative and absolute stereochemistry of the two hydroxyl groups.

Organocatalytic Approaches to Chiral Polyols

Organocatalysis utilizes small, chiral organic molecules to catalyze chemical transformations. nih.gov This field has emerged as a powerful alternative to metal-based catalysis. Chiral diols, such as derivatives of BINOL (1,1'-bi-2-naphthol) and TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol), have been widely used as catalysts to induce enantioselectivity. nih.gov These catalysts can activate substrates through hydrogen bonding or by forming transient covalent bonds.

An organocatalytic cascade for a polyol synthesis might involve an initial proline-catalyzed aldol or Mannich reaction to establish one stereocenter, followed by a subsequent transformation directed by the same catalyst or a second organocatalyst. For instance, the enantioselective organocatalytic allylboration of a ketone precursor is a known method for creating chiral tertiary alcohols, a key structural feature in this compound. nih.gov

Biocatalytic Strategies for Stereoselective Diol Production

Biocatalysis employs enzymes or whole microorganisms to perform chemical transformations. This approach is highly valued for its exceptional selectivity (chemo-, regio-, and stereoselectivity) and its operation under mild, environmentally benign conditions (aqueous media, ambient temperature, and pressure). mdpi.com

Enzymatic Reduction of Carbonyl Precursors

The stereoselective reduction of a diketone or hydroxyketone precursor is a direct and effective biocatalytic route to chiral diols like this compound. mdpi.com This transformation is typically accomplished using enzymes from the oxidoreductase class, specifically ketoreductases (KREDs) or alcohol dehydrogenases (ADHs).

These enzymes exhibit high stereoselectivity, often producing diols with excellent diastereomeric excess (de) and enantiomeric excess (ee). mdpi.com The reaction requires a hydride source, which is provided by a cofactor, usually nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH). Because NADPH is expensive, a cofactor regeneration system is almost always employed in preparative-scale reactions. A common system pairs the primary reductase with a second enzyme, such as glucose dehydrogenase (GDH), which oxidizes a cheap substrate like glucose to regenerate the NADPH consumed in the primary reaction. mdpi.com By screening a panel of different KREDs, it is often possible to identify enzymes that can produce any of the desired stereoisomers of the final diol product. mdpi.com

| Enzyme Type | Substrate | Cofactor System | Potential Product | Key Advantages |

|---|---|---|---|---|

| Ketoreductase (KRED) | 3,7-Dimethyloctane-3,5-dione | NADPH / Glucose-GDH | (3R,5S)-3,7-Dimethyloctane-3,5-diol | Extremely high ee (>99%) and de (>98%) mdpi.com |

| Alcohol Dehydrogenase (ADH) | 3-Hydroxy-3,7-dimethyloctan-5-one | NADPH / Isopropanol-ADH | (3R,5R)-3,7-Dimethyloctane-3,5-diol | High stereoselectivity, mild reaction conditions mdpi.com |

| Yeast Reductases (Whole Cell) | 3,7-Dimethyloctane-3,5-dione | Intracellular cofactors | Mixture of stereoisomers | Low cost, no need for isolated enzymes/cofactors |

Enzymatic Resolution and Desymmetrization Techniques

Enzymatic methods offer a powerful approach for the stereoselective synthesis of chiral diols. Lipases, in particular, are widely employed for the kinetic resolution of racemic diols and the desymmetrization of prochiral or meso-diols. These enzymes can selectively acylate one enantiomer of a racemic diol or one of the two enantiotopic hydroxyl groups of a meso-diol, allowing for the separation of stereoisomers.

A relevant example is the chemoenzymatic synthesis of (E)-3,7-dimethyl-2-octene-1,8-diol, a structurally related terpene diol. nih.gov The key step in this synthesis involves the asymmetric desymmetrization of a 1,3-propanediol (B51772) derivative using a lipase, which proceeds with high enantioselectivity. nih.gov This suggests that a similar strategy could be hypothetically applied to a corresponding prochiral precursor of this compound.

The general mechanism for lipase-catalyzed desymmetrization involves the transfer of an acyl group, often from a vinyl ester like vinyl acetate, to one of the hydroxyl groups of the diol. The high stereoselectivity of the enzyme results in the formation of a monoacylated product with high enantiomeric excess.

Table 1: Hypothetical Lipase-Catalyzed Desymmetrization of a Prochiral Precursor to this compound

| Entry | Lipase Source | Acyl Donor | Solvent | Temp (°C) | Conversion (%) | Enantiomeric Excess (ee, %) |

| 1 | Candida antarctica Lipase B (CALB) | Vinyl acetate | Toluene (B28343) | 30 | >95 | >99 |

| 2 | Pseudomonas cepacia Lipase (PSL) | Isopropenyl acetate | Hexane (B92381) | 25 | 92 | 97 |

| 3 | Porcine Pancreatic Lipase (PPL) | Vinyl propionate | Dichloromethane | 30 | 85 | 94 |

Note: This table is illustrative and based on typical results for enzymatic desymmetrization of diols, as specific data for a this compound precursor is not available in the cited literature.

Alternative Synthetic Pathways for Branched Octane (B31449) Diols

Hydrolysis of Ethers and Related Transformations

The hydrolysis of ethers under acidic conditions is a fundamental method for the generation of alcohols. In the context of synthesizing this compound, a plausible, though not documented, pathway would involve the acid-catalyzed cleavage of a precursor molecule, such as 3,5-dialkoxy-3,7-dimethyloctane. Strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr) are typically used for ether cleavage. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. For this specific diol, this would require a substrate with two ether functionalities at the C3 and C5 positions.

Oxidative Cleavage Strategies for Diol Formation

Oxidative cleavage is a powerful tool in organic synthesis for breaking carbon-carbon bonds. While typically used to cleave vicinal diols to form aldehydes or ketones, a reverse application is not a standard method for diol formation. However, one could envision a multi-step sequence where a larger precursor molecule is functionalized and then a specific bond is cleaved to unmask the desired diol structure. A more direct, albeit hypothetical, approach would involve the selective oxidation of a precursor alkane.

Optimization of Reaction Conditions and Yield Enhancement in this compound Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product in any synthetic route. For the synthesis of diols, several factors are critical.

In a potential synthesis of this compound via the asymmetric hydrogenation of a corresponding diketone (3,7-dimethyloctane-3,5-dione), the choice of catalyst, hydrogen source, solvent, temperature, and pressure would all significantly impact the reaction's efficiency and stereoselectivity. For instance, ruthenium-based catalysts are often employed for the asymmetric transfer hydrogenation of diketones to chiral 1,3-diols.

Table 2: General Parameters for Optimization of Asymmetric Hydrogenation of a Diketone

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Catalyst | RuCl(p-cymene)[(R,R)-TsDACH] | [Rh(cod)2]BF4 with (S,S)-Me-DuPhos | Ir(cod)Cl]2 with (R)-BINAP |

| Hydrogen Source | HCOOH/NEt3 | H2 (50 atm) | Isopropanol |

| Solvent | Dichloromethane | Methanol | Toluene |

| Temperature | 25°C | 50°C | 80°C |

Note: This table presents general conditions for the asymmetric hydrogenation of diketones and is intended to be illustrative of the parameters that would need to be optimized for the synthesis of this compound.

In enzymatic resolutions, the choice of lipase, acyl donor, solvent, and temperature are key variables. The solvent can dramatically affect enzyme activity and selectivity. For instance, non-polar solvents like hexane or toluene are often preferred. The temperature must be controlled to ensure enzyme stability while maintaining a reasonable reaction rate. The selection of the acyl donor can also influence the reaction's efficiency and enantioselectivity.

Stereochemical Investigations of 3,7 Dimethyloctane 3,5 Diol

Analysis of Stereoisomerism and Chiral Centers in 3,7-Dimethyloctane-3,5-diol

This compound possesses two chiral centers at the C3 and C5 positions. The presence of 'n' chiral centers in a molecule can lead to a maximum of 2n stereoisomers. For this compound, with two chiral centers, a maximum of four stereoisomers are possible. These stereoisomers exist as two pairs of enantiomers.

The four possible stereoisomers are:

(3R, 5R)-3,7-Dimethyloctane-3,5-diol

(3S, 5S)-3,7-Dimethyloctane-3,5-diol

(3R, 5S)-3,7-Dimethyloctane-3,5-diol

(3S, 5R)-3,7-Dimethyloctane-3,5-diol

The (3R, 5R) and (3S, 5S) isomers are a pair of enantiomers, as are the (3R, 5S) and (3S, 5R) isomers. The relationship between the (3R, 5R) and (3R, 5S) isomers (or any other combination of non-enantiomeric pairs) is diastereomeric. Diastereomers have different physical and chemical properties and can be separated by techniques such as chromatography.

| Stereoisomer | Configuration at C3 | Configuration at C5 | Relationship |

|---|---|---|---|

| (3R, 5R) | R | R | Enantiomers |

| (3S, 5S) | S | S | |

| (3R, 5S) | R | S | Enantiomers |

| (3S, 5R) | S | R | |

| (3R, 5R) and (3R, 5S) | - | - | Diastereomers |

Methodologies for Relative and Absolute Configuration Determination

The precise determination of the relative and absolute configuration of the stereoisomers of this compound requires the application of various sophisticated analytical techniques.

Advanced 2D NMR techniques are powerful tools for elucidating the relative stereochemistry of acyclic molecules like this compound. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) can provide through-space correlations between protons, which can be indicative of their spatial proximity.

For diastereomers, distinct patterns of cross-peaks in COSY and NOESY spectra can reveal differences in their three-dimensional arrangements. semanticscholar.org Derivatization of the diol with a chiral derivatizing agent can also be employed to distinguish between enantiomers by forming diastereomeric esters, which will exhibit different NMR spectra. researchgate.net

Chiroptical methods, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are instrumental in determining the absolute configuration of chiral molecules. researchgate.netmdpi.com These techniques measure the differential absorption or rotation of plane-polarized light by a chiral molecule. acs.org

The experimental CD spectrum of a particular enantiomer of this compound can be compared with theoretical spectra calculated using quantum chemical methods. mdpi.com A good correlation between the experimental and calculated spectra allows for the confident assignment of the absolute configuration. The application of the exciton (B1674681) chirality method, after suitable derivatization of the diol to introduce chromophores, can also be a powerful tool for this purpose.

X-ray crystallography provides the most definitive method for determining the absolute stereostructure of a molecule, provided that a suitable single crystal can be obtained. This technique yields a detailed three-dimensional map of the electron density within the crystal, from which the precise arrangement of atoms and the absolute configuration can be determined. While obtaining a suitable crystal of the parent diol might be challenging due to its flexibility, derivatization to form a more rigid, crystalline solid is a common strategy.

Conformational Analysis and Energy Landscapes of this compound

Computational chemistry methods, such as molecular mechanics and quantum mechanics calculations, can be employed to explore the potential energy surface of the molecule and identify its low-energy conformers. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution. Understanding the conformational landscape is crucial as the observed physical and chemical properties of the molecule are an average of the properties of its populated conformers.

Chemical Reactivity and Mechanistic Studies of 3,7 Dimethyloctane 3,5 Diol

Transformations Involving the Hydroxyl Functionalities

The primary sites of chemical reactivity in 3,7-dimethyloctane-3,5-diol are the two hydroxyl groups. These functional groups can undergo a variety of reactions, including esterification, oxidation, and cyclization, with the specific outcomes often dictated by the reaction conditions and the nature of the reagents employed.

Esterification of this compound involves the reaction of its hydroxyl groups with a carboxylic acid or its derivative to form an ester. The mechanism of this reaction is typically acid-catalyzed, following the principles of the Fischer esterification. masterorganicchemistry.com In this process, the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. The alcohol (in this case, the diol) then acts as a nucleophile, attacking the activated carbonyl carbon.

Due to the presence of two hydroxyl groups with different steric environments, selective esterification is a significant consideration. The secondary hydroxyl group at the C5 position is more sterically accessible and is expected to react more readily than the sterically hindered tertiary hydroxyl group at the C3 position. This difference in reactivity can be exploited to achieve mono-esterification at the C5 position under controlled conditions.

Table 1: Predicted Relative Rates of Esterification for Hydroxyl Groups in this compound

| Hydroxyl Group Position | Type | Steric Hindrance | Predicted Relative Rate of Esterification |

| C5 | Secondary | Less Hindered | Faster |

| C3 | Tertiary | More Hindered | Slower |

The esterification reaction is an equilibrium process. To drive the reaction toward the formation of the ester, water, a byproduct of the reaction, is typically removed, often through azeotropic distillation using a Dean-Stark apparatus. masterorganicchemistry.com The use of more reactive acylating agents, such as acid chlorides or anhydrides, can also be employed, particularly for the esterification of the more hindered tertiary alcohol.

The oxidation of this compound is expected to show selectivity based on the type of hydroxyl group. Secondary alcohols are readily oxidized to ketones, while tertiary alcohols are generally resistant to oxidation under mild conditions because they lack a hydrogen atom on the carbon bearing the hydroxyl group. chemguide.co.uklibretexts.org

Therefore, treatment of this compound with a common oxidizing agent, such as an acidified solution of potassium dichromate(VI) or chromic acid, would be expected to selectively oxidize the secondary hydroxyl group at the C5 position to a ketone. youtube.com The tertiary hydroxyl group at the C3 position would likely remain unreacted. The product of this selective oxidation would be 3,7-dimethyl-3-hydroxyoctan-5-one.

Table 2: Expected Products from the Oxidation of this compound with Mild Oxidizing Agents

| Starting Material | Oxidizing Agent | Expected Major Product |

| This compound | Acidified K₂Cr₂O₇ | 3,7-Dimethyl-3-hydroxyoctan-5-one |

Stronger oxidizing agents and more forcing conditions could potentially lead to the cleavage of carbon-carbon bonds, but this would be a less controlled and less synthetically useful transformation.

Diols can undergo acid-catalyzed intramolecular dehydration to form cyclic ethers. youtube.com In the case of this compound, which is a 1,3-diol derivative in terms of the relative positions of its hydroxyl groups along the carbon chain, cyclization would lead to the formation of a substituted oxetane (B1205548) (a four-membered heterocyclic ring).

The mechanism for this reaction involves the protonation of one of the hydroxyl groups by an acid catalyst, converting it into a good leaving group (water). The other hydroxyl group then acts as an intramolecular nucleophile, attacking the carbon atom bearing the protonated hydroxyl group in an S(_N)2-type reaction, displacing a molecule of water and forming the cyclic ether. youtube.com Given the structure of this compound, the resulting product would be a substituted 2,4-dimethyloxetane (B180638) with additional alkyl groups.

Reactivity of the Branched Octane (B31449) Backbone

The octane backbone of this compound is a saturated alkyl chain and is therefore generally unreactive under most conditions. The carbon-carbon and carbon-hydrogen single bonds are strong and non-polar, making them resistant to attack by most common reagents. Reactions involving the backbone would typically require harsh conditions, such as high temperatures and pressures in the presence of strong catalysts, leading to fragmentation or rearrangement of the carbon skeleton. These reactions are generally not selective and are of limited synthetic utility.

Investigation of Reaction Kinetics and Thermodynamics for Diol Transformations

The rates of the transformations of this compound are influenced by several factors, including the steric hindrance at the reaction centers and the electronic properties of the functional groups.

In esterification , the reaction rate is dependent on the concentration of the reactants and the catalyst, as well as the temperature. The esterification of the less hindered secondary alcohol is expected to have a lower activation energy and therefore a faster rate constant compared to the more sterically encumbered tertiary alcohol.

The thermodynamics of esterification are governed by the equilibrium between the reactants (diol and carboxylic acid) and the products (ester and water). masterorganicchemistry.com The reaction is typically close to thermoneutral, meaning the change in enthalpy is small. The equilibrium position can be shifted by altering the concentrations of reactants or products, in accordance with Le Châtelier's principle.

Cyclization reactions are also subject to kinetic and thermodynamic control. The formation of a four-membered oxetane ring from a 1,3-diol involves some degree of ring strain. However, the intramolecular nature of the reaction can provide a kinetic advantage. The stability of the resulting heterocyclic ring will influence the thermodynamic favorability of the cyclization process.

Table 3: Hypothetical Kinetic and Thermodynamic Parameters for Diol Transformations

| Reaction Type | Influencing Factors | Expected Kinetic Outcome | Expected Thermodynamic Outcome |

| Esterification | Steric hindrance, catalyst concentration, temperature | Rate(C5-OH) > Rate(C3-OH) | Equilibrium can be shifted by removal of water. |

| Oxidation | Type of alcohol, strength of oxidizing agent | Selective oxidation of the secondary alcohol is kinetically favored. | The formation of the ketone is generally thermodynamically favorable. |

| Cyclization | Acid catalyst, temperature | The rate is dependent on the ease of protonation and intramolecular nucleophilic attack. | The equilibrium will depend on the stability of the oxetane ring versus the diol. |

Advanced Spectroscopic Characterization and Structural Elucidation Techniques for 3,7 Dimethyloctane 3,5 Diol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is the cornerstone for the structural analysis of 3,7-Dimethyloctane-3,5-diol, providing detailed information about the molecular backbone and the chemical environment of each nucleus.

One-dimensional ¹H and ¹³C NMR spectra offer the initial and most fundamental data for structural assignment. The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts and spin-spin coupling patterns. The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms.

In a typical ¹H NMR spectrum of this compound, one would expect to observe signals corresponding to the methyl groups, methylene (B1212753) protons, methine protons adjacent to the hydroxyl groups, and the hydroxyl protons themselves. The integration of these signals provides the ratio of protons in each environment.

The ¹³C NMR spectrum complements this by showing distinct signals for each carbon atom, including the methyl, methylene, and methine carbons, with the carbons bonded to the hydroxyl groups appearing further downfield due to the deshielding effect of the oxygen atoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Predicted values are based on standard chemical shift ranges for similar functional groups. Actual values may vary based on solvent and stereochemistry.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (CH₃) | ~0.9 | ~14 |

| C2 (CH₂) | ~1.3-1.5 | ~20-25 |

| C3-CH₃ | ~1.2 | ~25-30 |

| C4 (CH₂) | ~1.5-1.7 | ~40-45 |

| C5 (CH) | ~3.6-4.0 | ~65-75 |

| C6 (CH₂) | ~1.4-1.6 | ~35-40 |

| C7 (CH) | ~1.6-1.8 | ~25-30 |

| C7-CH₃ (x2) | ~0.9 | ~22-24 |

| C8 (CH₃) | ~0.9 | ~22-24 |

| C3-OH | Variable (Broad singlet) | - |

| C5-OH | Variable (Broad singlet) | - |

Two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular structure by revealing correlations between different nuclei. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu A COSY spectrum of this compound would show cross-peaks connecting adjacent protons, allowing for the tracing of the entire carbon chain from one end to the other. For instance, the proton at C5 would show correlations to the methylene protons at C4 and C6.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton signal with the signal of the carbon atom it is directly attached to (a one-bond correlation). sdsu.edu This technique is crucial for definitively assigning the ¹³C NMR signals based on the more easily interpreted ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range connectivity by showing correlations between protons and carbons that are two or three bonds apart. sdsu.edu This is particularly useful for connecting molecular fragments that are not directly linked by proton-proton coupling, such as linking the methyl groups to the main chain. For example, the protons of the C3-methyl group would show a correlation to C2, C3, and C4.

Table 2: Expected Key 2D NMR Correlations for this compound

| Experiment | Correlating Nuclei | Type of Information Provided |

| COSY | H5 ↔ H4, H6 | Confirms connectivity around the C5 carbinol center. |

| H2 ↔ H1 | Confirms the ethyl group at C3. | |

| H7 ↔ H6, H8 | Confirms connectivity at the C7 position. | |

| HSQC | H5 ↔ C5 | Directly links the C5 proton to its carbon. |

| H1 ↔ C1 | Directly links the C1 methyl protons to their carbon. | |

| H8 ↔ C8 | Directly links the C8 isopropyl methyl protons to their carbon. | |

| HMBC | H1 ↔ C2, C3 | Confirms the position of the C1-C2 ethyl group relative to the C3 tertiary alcohol. |

| C3-CH₃ Protons ↔ C2, C3, C4 | Connects the C3-methyl group to the main carbon skeleton. | |

| H5 ↔ C3, C4, C6, C7 | Provides long-range connectivity data to piece together the central part of the molecule. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. For this compound (C₁₀H₂₂O₂), the exact molecular weight is 174.16 g/mol .

In electron ionization mass spectrometry (EI-MS), the molecular ion (M⁺) peak for alcohols is often weak or entirely absent due to rapid fragmentation. libretexts.org The fragmentation of this compound would be expected to proceed through several characteristic pathways for diols:

Dehydration: Loss of one or two molecules of water (H₂O, 18 Da), leading to fragment ions at m/z [M-18]⁺ and [M-36]⁺.

Alpha-Cleavage: The cleavage of carbon-carbon bonds adjacent to the oxygen atoms is a common fragmentation route for alcohols. This would result in the loss of alkyl radicals. For example, cleavage between C2-C3 could lead to the loss of an ethyl radical (•C₂H₅, 29 Da), and cleavage between C6-C7 could lead to the loss of an isobutyl radical (•C₄H₉, 57 Da).

Loss of Alkyl Groups: Fragmentation can also be initiated by the loss of methyl (•CH₃, 15 Da) or other alkyl groups from the branched points of the molecule.

Table 3: Potential Fragment Ions in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Corresponding Neutral Loss |

| 174 | [C₁₀H₂₂O₂]⁺ | Molecular Ion (M⁺) |

| 159 | [C₁₀H₁₉O]⁺ or [C₉H₁₉O₂]⁺ | H₂O or CH₃ |

| 156 | [C₁₀H₂₀O]⁺ | H₂O |

| 145 | [C₈H₁₇O₂]⁺ | C₂H₅ |

| 138 | [C₁₀H₁₈]⁺ | 2 x H₂O |

| 117 | [C₇H₁₃O]⁺ | C₃H₇O |

| 59 | [C₃H₇O]⁺ | C₇H₁₅O |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups.

For this compound, the most prominent feature in the IR spectrum would be the presence of hydroxyl (-OH) groups. This gives rise to a strong, broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of hydrogen-bonded alcohols. Other key vibrations include:

C-H Stretching: Sharp peaks between 2850 and 3000 cm⁻¹ corresponding to the stretching of C-H bonds in the methyl and methylene groups.

C-O Stretching: A strong absorption in the fingerprint region, typically between 1050 and 1150 cm⁻¹, which corresponds to the stretching vibrations of the tertiary (C3-O) and secondary (C5-O) alcohol C-O bonds.

Raman spectroscopy would provide complementary information. While the O-H stretch is typically weak in a Raman spectrum, the C-H stretching and C-C backbone vibrations are usually strong, providing clear information about the aliphatic nature of the molecule.

Table 4: Characteristic IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Bond(s) Involved |

| O-H Stretch | 3200-3600 (Strong, Broad) | Weak | O-H |

| C-H Stretch (Alkyl) | 2850-3000 (Strong, Sharp) | Strong | C-H |

| C-H Bend | 1350-1470 (Medium) | Medium | C-H |

| C-O Stretch | 1050-1150 (Strong) | Medium | C-O |

| C-C Stretch | (Weak, in fingerprint region) | Medium-Strong | C-C |

Chiroptical Spectroscopy (e.g., Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD)) for Enantiomeric Characterization

This compound possesses multiple chiral centers (at C3, C5, and C7), meaning it can exist as various stereoisomers, including enantiomers and diastereomers. Chiroptical techniques are essential for distinguishing between these non-superimposable mirror-image forms (enantiomers).

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. A pair of enantiomers will exhibit mirror-image ORD curves. The shape of the curve, known as a Cotton effect, can sometimes be used to infer the absolute configuration of the stereocenters, especially when compared to known compounds or computational models.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. For CD to be effective, the chiral center must be near a chromophore (a light-absorbing group). Since this compound lacks a strong chromophore in the accessible UV-Vis range, it would likely exhibit a very weak CD signal, or none at all. To overcome this, the diol could be chemically derivatized with a chromophoric reagent to induce a measurable CD spectrum, which would then be used to determine its absolute configuration. The resulting enantiomeric derivatives would produce mirror-image CD spectra.

These chiroptical methods are crucial for the full stereochemical characterization of this compound, providing data that cannot be obtained from achiral spectroscopic techniques like standard NMR or IR.

Computational and Theoretical Studies on 3,7 Dimethyloctane 3,5 Diol

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity

Detailed quantum chemical calculations for 3,7-Dimethyloctane-3,5-diol have not been identified in published literature. Such studies, typically employing methods like Density Functional Theory (DFT), would theoretically determine the molecule's electronic properties.

If data were available, this section would include:

Optimized Molecular Geometry: The lowest energy, three-dimensional arrangement of atoms, including key bond lengths and angles.

Electronic Properties: Information on the distribution of electrons, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. These values are crucial for predicting the molecule's reactivity.

Thermodynamic Stability: Calculated values for enthalpy of formation and Gibbs free energy, which would provide insights into the compound's stability relative to its isomers.

Reactivity Descriptors: Parameters like electronegativity, hardness, and softness, derived from electronic structure calculations, which would help in predicting how this compound might behave in chemical reactions.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

No specific molecular dynamics (MD) simulation studies for this compound are available in the scientific literature. MD simulations are powerful tools used to understand the dynamic behavior of molecules over time.

Should such research be conducted, it would likely reveal:

Conformational Landscape: Identification of the most stable conformers (different spatial arrangements of the molecule due to rotation around single bonds) and the energy barriers between them. This is particularly important for a flexible molecule like this compound.

Intramolecular Hydrogen Bonding: Analysis of the potential for hydrogen bonds to form between the two hydroxyl groups within the same molecule, which would significantly influence its preferred shape.

Intermolecular Interactions: Simulations in a solvent (like water) would show how this compound molecules interact with each other and with solvent molecules. This would include analysis of hydrogen bonding networks, which are key to understanding its physical properties like solubility and boiling point.

Reaction Mechanism Modeling and Transition State Characterization for Diol Synthesis and Transformations

There is a lack of published research on the computational modeling of reaction mechanisms specifically involving the synthesis or transformation of this compound. This type of study is essential for understanding and optimizing chemical reactions.

If this information were available, it would typically contain:

Synthesis Pathway Analysis: A step-by-step energetic profile of the reactions used to synthesize the diol. This would involve identifying all intermediate structures and transition states.

Transition State Characterization: Detailed geometric and energetic information about the transition states, which are the highest energy points along a reaction pathway. Understanding these structures is key to determining the rate of a reaction.

Catalyst Effects: If catalysts are used in its synthesis or reactions, modeling would elucidate the role of the catalyst in lowering the activation energy and accelerating the reaction.

Prediction of Spectroscopic Parameters and Chiroptical Responses

Specific computational predictions of the spectroscopic and chiroptical properties of this compound are not found in the reviewed literature. These predictions are vital for interpreting experimental data and confirming the structure of a molecule.

A computational study in this area would provide:

Predicted NMR Spectra: Calculated chemical shifts (¹H and ¹³C) and spin-spin coupling constants. This data is invaluable for assigning peaks in experimental NMR spectra and confirming the compound's connectivity and stereochemistry.

Vibrational Spectra (IR/Raman): Predicted vibrational frequencies and intensities, which would correspond to the peaks observed in infrared and Raman spectroscopy.

Chiroptical Properties: For chiral isomers of this compound, calculations could predict its optical rotation and electronic circular dichroism (ECD) spectra. These predictions are crucial for determining the absolute configuration of chiral centers.

Derivatization and Functionalization Strategies for Research Applications

Development of 3,7-Dimethyloctane-3,5-diol as Chiral Building Blocks in Complex Molecule Synthesis

Chiral diols are fundamental components in the stereoselective synthesis of a wide array of complex organic molecules, including natural products and pharmaceuticals. nih.govresearchgate.net The defined spatial arrangement of hydroxyl groups in chiral diols allows for the construction of specific stereoisomers, which is critical for biological activity. researchgate.net The application of this compound as a chiral building block would capitalize on its inherent chirality to direct the formation of new stereocenters in a predictable manner.

The synthesis of enantiomerically pure or enriched compounds often relies on starting materials from the "chiral pool," or on the use of chiral catalysts and auxiliaries. researchgate.net this compound, with its two stereocenters, could serve as a valuable synthon. For instance, it can be envisioned as a precursor for the synthesis of chiral ligands for asymmetric catalysis. The hydroxyl groups can be functionalized to create bidentate ligands that can coordinate with metal centers, forming chiral catalysts for reactions such as asymmetric hydrogenation, oxidation, or carbon-carbon bond-forming reactions. acs.org

Furthermore, the diol functionality can be chemically transformed into other functional groups with retention or inversion of configuration, providing a pathway to a variety of chiral intermediates. For example, the hydroxyl groups can be converted to leaving groups, such as tosylates or mesylates, to facilitate nucleophilic substitution reactions. Alternatively, oxidation of one or both hydroxyl groups could yield chiral ketones or diketones, which are versatile intermediates in organic synthesis. The principles of substrate control would dictate that the existing stereochemistry in the diol influences the stereochemical outcome of subsequent reactions. researchgate.net

The table below illustrates potential synthetic transformations of this compound to generate diverse chiral building blocks.

| Starting Material | Reagents | Product | Application |

| This compound | TsCl, pyridine | 3,7-Dimethyloctane-3,5-diyl bis(4-toluenesulfonate) | Precursor for nucleophilic substitution |

| This compound | PCC or PDC | 3-Hydroxy-3,7-dimethyloctan-5-one | Chiral hydroxy ketone intermediate |

| This compound | NaH, PPh₂Cl | 3,5-Bis(diphenylphosphinooxy) -3,7-dimethyloctane | Potential chiral phosphine (B1218219) ligand |

These examples highlight the potential for this compound to be a valuable and versatile tool in the synthesis of complex, stereochemically defined molecules.

Exploration of Polyol Polyester (B1180765) and Polyurethane Synthesis from this compound (Focus on structural integration and reaction mechanisms)

The presence of two hydroxyl groups makes this compound a suitable monomer for step-growth polymerization to produce polyesters and polyurethanes. The structure of the diol, including the alkyl chain length and methyl branching, would be integrated into the polymer backbone, influencing the final properties of the material.

Polyester Synthesis:

Polyester polyols are typically synthesized through the polycondensation reaction of a diol with a dicarboxylic acid or its derivative (e.g., an anhydride (B1165640) or ester). lecronchem.com The reaction proceeds via an esterification mechanism, where the hydroxyl group of the diol attacks the carbonyl carbon of the carboxylic acid, leading to the formation of an ester linkage and the elimination of a small molecule, usually water. ebrary.net

In the case of this compound, its reaction with a dicarboxylic acid, such as adipic acid or terephthalic acid, would result in a polyester with the diol's hydrocarbon structure as a repeating unit. The reaction mechanism is a series of equilibrium-controlled esterification steps. To achieve a high molecular weight polymer, the removal of the water byproduct is essential to drive the equilibrium towards the product side. ebrary.net

The incorporation of the branched, aliphatic structure of this compound into a polyester backbone would likely increase the flexibility and hydrolytic stability of the resulting polymer compared to polyesters made from simple, linear diols like ethylene (B1197577) glycol. poliuretanos.com.br The methyl groups would introduce steric hindrance, potentially affecting the crystallinity and melting point of the polyester.

Polyurethane Synthesis:

Polyurethanes are formed through the polyaddition reaction between a diol (or polyol) and a diisocyanate. acs.orgl-i.co.uk The fundamental reaction involves the addition of the hydroxyl group of the diol to the isocyanate group (-NCO) of the diisocyanate, forming a urethane (B1682113) linkage (-NH-COO-). acs.org This reaction is typically highly efficient and can be catalyzed by tertiary amines or organotin compounds. acs.org

When this compound is used as the diol component, it would react with a diisocyanate, such as methylene (B1212753) diphenyl diisocyanate (MDI) or toluene (B28343) diisocyanate (TDI), to form a polyurethane. The diol would constitute part of the "soft segment" of the polyurethane, which is typically derived from a polyol and imparts flexibility to the polymer. nih.gov The structure of the diol would be directly integrated into the polymer chain between the urethane linkages.

The reaction mechanism involves the nucleophilic attack of the oxygen atom of the diol's hydroxyl group on the electrophilic carbon atom of the isocyanate group. The hydrogen from the hydroxyl group then transfers to the nitrogen atom of the isocyanate.

The branched and relatively long aliphatic chain of this compound would be expected to produce polyurethanes with good flexibility and potentially enhanced solubility in organic solvents. The chirality of the diol could also impart unique properties to the resulting polyurethane, such as specific optical activity or altered morphology in the solid state.

The table below summarizes the key reactants and reaction types for the synthesis of polyesters and polyurethanes from a diol like this compound.

| Polymer Type | Monomer 1 (Diol) | Monomer 2 | Linkage Formed | Reaction Type |

| Polyester | This compound | Dicarboxylic Acid (e.g., Adipic Acid) | Ester (-COO-) | Polycondensation |

| Polyurethane | This compound | Diisocyanate (e.g., MDI) | Urethane (-NH-COO-) | Polyaddition |

Research on this compound in Materials Science Methodologies (e.g., functionalization of nanomaterials)

The surface modification of nanomaterials is a critical area of research aimed at tailoring their properties for specific applications, such as in catalysis, sensing, and biomedicine. numberanalytics.com The functionalization of nanoparticle surfaces with organic molecules can improve their stability, dispersibility, and biocompatibility. wiley-vch.denih.gov The hydroxyl groups of this compound make it a potential candidate for the surface modification of various nanomaterials.

One common strategy for modifying the surface of metal oxide nanoparticles (e.g., TiO₂, SiO₂) is through the reaction of surface hydroxyl groups with alcohols to form ester or ether linkages. researchgate.netcd-bioparticles.net For nanoparticles with surface hydroxyl groups, this compound could potentially be attached through a condensation reaction, forming a covalent bond with the nanoparticle surface. This would create an organic layer on the nanoparticle, with the hydrocarbon structure of the diol extending outwards.

The mechanism of functionalization would depend on the nature of the nanoparticle surface. For silica (B1680970) nanoparticles, silanization is a common technique where the surface hydroxyl groups react with silane (B1218182) coupling agents. numberanalytics.com A derivative of this compound containing a silane moiety could be synthesized and then used to functionalize silica nanoparticles.

For metallic nanoparticles, such as gold or silver, functionalization is often achieved through the use of ligands with specific functional groups that have a high affinity for the metal surface, such as thiols. researchgate.net To functionalize these nanoparticles with this compound, the diol would first need to be derivatized to include a thiol group. This modified diol could then bind to the surface of the gold or silver nanoparticles.

The functionalization of nanomaterials with this compound could lead to several interesting properties. The chiral nature of the diol could create chiral surfaces on the nanoparticles, which could be useful in enantioselective catalysis or sensing. The aliphatic structure of the diol would increase the hydrophobicity of the nanoparticle surface, improving its dispersibility in nonpolar solvents and polymer matrices.

The table below outlines potential methodologies for the functionalization of different types of nanomaterials with a diol like this compound.

| Nanomaterial Type | Surface Functional Group | Functionalization Strategy | Potential Application |

| Metal Oxide (e.g., SiO₂) | Hydroxyl (-OH) | Direct condensation or use of a silane-derivatized diol | Improved dispersion in polymers |

| Gold (Au) or Silver (Ag) | None (metallic surface) | Derivatization of the diol with a thiol group for chemisorption | Chiral sensing platforms |

| Iron Oxide (Fe₃O₄) | Hydroxyl (-OH) | Direct condensation or ligand exchange | Biocompatible coatings for biomedical imaging |

Emerging Research Directions and Future Perspectives

Exploration of Novel Catalytic Systems for Enantioselective Synthesis of 3,7-Dimethyloctane-3,5-diol

The precise control of stereochemistry is paramount in modern organic synthesis, and the creation of specific stereoisomers of this compound relies on the development of highly efficient and selective catalytic systems. A primary route to 1,3-diols involves the stereoselective reduction of the corresponding β-hydroxy ketone. Research is actively focused on discovering and optimizing catalysts that can control the formation of the two stereogenic centers in this molecule with high fidelity.

Key areas of exploration include:

Homogeneous and Heterogeneous Catalysis: A variety of asymmetric reduction methods, including both homogeneous and heterogeneous hydrogenation, are employed to produce chiral diols. acs.orgnih.gov Transition metal catalysts, particularly those based on ruthenium and rhodium complexed with chiral ligands, are effective for the hydrogenation of ketones and β-hydroxy ketones. nih.govwikipedia.org

Organocatalysis: Small organic molecules, such as proline and its derivatives, have emerged as powerful tools for catalyzing asymmetric reactions. acs.orgnih.gov These catalysts are often used in the initial asymmetric aldol (B89426) reaction to create the β-hydroxy ketone precursor with high enantiomeric purity, which is then reduced to the desired diol. acs.orgresearchgate.net

Biocatalysis: Enzymes, such as alcohol dehydrogenases and lipases, offer exceptional stereoselectivity under mild reaction conditions. nih.govresearchgate.net The use of ketoreductases (KREDs) for the enantiospecific reduction of prochiral ketones is a well-established strategy. acs.org Furthermore, dynamic kinetic resolution, which combines enzymatic resolution with in-situ racemization of the starting material using a metal catalyst, provides an efficient route to single enantiomers of diols from racemic mixtures. nih.gov

Chiral Oxazaborolidines: CBS (Corey-Bakshi-Shibata) catalysts, which are oxazaborolidines generated from chiral amino alcohols, are extensively used for the enantioselective reduction of ketones with borane. acs.orgmdpi.com These systems offer predictable stereochemical outcomes and high levels of enantioselectivity, making them attractive for the synthesis of specific diol isomers. wikipedia.orgmdpi.com

| Catalyst Type | Description | Typical Precursor | Key Advantages | Relevant Research Focus |

|---|---|---|---|---|

| Transition Metal Complexes (e.g., Ru, Rh) | Metal centers coordinated to chiral ligands (e.g., BINAP) that create a chiral environment for the reduction. wikipedia.org | β-Hydroxy Ketones, 1,3-Diketones | High turnover numbers, applicable to a wide range of substrates, tunable selectivity through ligand modification. | Development of more robust and recyclable heterogeneous catalysts; discovery of catalysts based on earth-abundant metals. |

| Organocatalysts (e.g., Proline derivatives) | Small, chiral organic molecules that catalyze reactions without a metal center. acs.orgnih.gov | Aldehydes and Ketones (for aldol reaction to form β-hydroxy ketone precursor) | Lower toxicity, less sensitivity to air and moisture, operational simplicity. acs.org | Design of novel catalyst scaffolds with enhanced activity and selectivity; application in one-pot tandem reactions. researchgate.net |

| Biocatalysts (e.g., KREDs, Lipases) | Enzymes that catalyze reactions with extremely high stereo- and regioselectivity. researchgate.net | 1,3-Diketones, β-Hydroxy Ketones | Exceptional selectivity (often >99% ee), mild reaction conditions (aqueous media, room temperature), environmentally friendly. researchgate.net | Enzyme engineering to broaden substrate scope and enhance stability; use in chemoenzymatic cascade reactions. acs.org |

| Chiral Oxazaborolidines (CBS Catalysts) | Catalysts formed in situ from chiral amino alcohols and borane, used for stoichiometric ketone reduction. mdpi.com | Prochiral Ketones | Predictable stereochemical outcome, high enantioselectivity for a range of substrates. wikipedia.org | Development of more practical and reliable in situ generation methods to improve reproducibility. mdpi.com |

Integration of Artificial Intelligence and Machine Learning in Diol Synthesis Prediction and Optimization

The traditional process of optimizing chemical reactions, particularly stereoselective ones, often relies on extensive experimentation and chemical intuition, which can be time-consuming and resource-intensive. Artificial Intelligence (AI) and Machine Learning (ML) are emerging as transformative tools to accelerate this process. nih.gov By analyzing vast datasets of chemical reactions, ML models can identify complex patterns and predict reaction outcomes with increasing accuracy. researchgate.net

For the synthesis of this compound, AI and ML can be applied in several key areas:

Prediction of Stereoselectivity: A major challenge in diol synthesis is predicting the diastereomeric and enantiomeric ratio of the product. ML models, such as Random Forest, Support Vector Regression, and neural networks, can be trained on existing reaction data to quantitatively predict the stereochemical outcome based on the structure of the substrate, catalyst, and reaction conditions. nih.govbohrium.com This predictive power allows for the in silico screening of numerous catalyst and substrate combinations to identify the most promising candidates for achieving a desired stereoisomer. semanticscholar.org

Reaction Condition Optimization: Bayesian optimization and other ML algorithms can efficiently explore the multi-dimensional space of reaction parameters (e.g., temperature, solvent, catalyst loading) to find the optimal conditions for yield and selectivity, often with significantly fewer experiments than traditional methods. researchgate.netarxiv.org

Catalyst Design: AI can assist in the design of novel catalysts. By learning the relationships between a catalyst's structural features and its performance, generative models can propose new chiral ligands or organocatalysts that are predicted to have superior activity and selectivity for specific transformations, such as the reduction of β-hydroxy ketones. researchgate.net

| AI/ML Application | Models/Techniques Used | Objective in Diol Synthesis | Potential Impact |

|---|---|---|---|

| Stereoselectivity Prediction | Random Forest, Support Vector Machines (SVM), Graph Neural Networks (GNNs), Composite ML Methods. nih.govbohrium.com | To predict the enantiomeric excess (ee) or diastereomeric ratio (dr) of the diol product. | Reduces trial-and-error experimentation by prioritizing high-performing catalyst/substrate pairs. |

| Reaction Optimization | Bayesian Optimization, Design of Experiments (DoE). researchgate.netarxiv.org | To identify the optimal temperature, solvent, and reagent concentrations for maximizing yield and selectivity. | Accelerates the development of robust and efficient synthetic protocols. |

| Catalyst Design & Discovery | Generative Models, Chemoinformatics, Descriptor-based models. researchgate.netresearchgate.net | To propose novel chiral ligands or organocatalysts with enhanced performance for ketone reductions. | Expands the toolbox of available catalysts and enables access to previously difficult-to-make stereoisomers. |

| Retrosynthetic Planning | Sequence-to-sequence (Seq2seq) models, Neural Networks. pharmafeatures.com | To identify viable and efficient synthetic routes to the this compound precursor (β-hydroxy ketone). | Streamlines the overall synthesis design process and uncovers novel synthetic pathways. |

Advanced In Situ Spectroscopic Monitoring of Diol Reactions

A deep understanding of a reaction mechanism is crucial for its rational optimization. Traditional methods of analysis, which involve taking aliquots from a reaction at various time points, can miss short-lived, catalytically active species that exist only under the actual reaction conditions. Advanced in situ and operando spectroscopic techniques allow chemists to monitor reactions in real-time, providing a direct window into the dynamic processes occurring at the molecular level.

For the synthesis of this compound, these techniques are invaluable:

Attenuated Total Reflection-Infrared (ATR-IR) Spectroscopy: This surface-sensitive technique is particularly powerful for studying heterogeneous catalytic reactions. researchgate.net By placing a thin layer of a solid catalyst on the ATR crystal, it is possible to selectively observe the species adsorbed on the catalyst surface during the reaction. researchgate.net This can reveal crucial information about how the β-hydroxy ketone substrate and chiral modifier interact on the catalyst surface, which is the key to understanding the origin of enantioselectivity. researchgate.netacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR is a cornerstone for studying homogeneous catalysis. wiley.com Using specialized high-pressure NMR tubes, reactions can be monitored under elevated temperatures and pressures, allowing for the direct detection and characterization of labile intermediates in the catalytic cycle. wiley.combham.ac.uk This could be used to observe the formation of catalyst-substrate complexes during the reduction of the β-hydroxy ketone precursor to this compound. chemrxiv.orgresearchgate.net

| Technique | Type of Catalysis | Information Gained | Relevance to Diol Synthesis |

|---|---|---|---|

| Operando ATR-IR | Heterogeneous | Provides information on surface-adsorbed species, catalyst-substrate interactions, and surface structural changes. researchgate.netacs.org | Elucidates the interaction between the β-hydroxy ketone and the chiral surface of a solid catalyst during hydrogenation. |

| In Situ NMR | Homogeneous | Allows for real-time monitoring of reactant consumption, product formation, and the detection of soluble catalytic intermediates. wiley.comnih.gov | Identifies the active catalytic species and key intermediates in the solution-phase reduction to form the diol. |

| Raman Spectroscopy | Homogeneous & Heterogeneous | Offers complementary vibrational information to IR, particularly for symmetric bonds, and is less sensitive to interference from aqueous solvents. | Monitors changes in the catalyst structure and substrate bonding in both solution and on solid supports. |

| UV-Vis Spectroscopy | Homogeneous | Tracks the concentration of species that absorb light, such as transition metal complexes, to determine reaction kinetics. | Provides kinetic data on the rate of reduction catalyzed by a transition metal complex. |

Theoretical Insights Driving Experimental Design in Polyol Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable partner to experimental synthesis. Theoretical calculations provide detailed energetic and structural information about reaction pathways, intermediates, and transition states that are often impossible to observe experimentally. This insight allows for the rational design of experiments and the development of more effective synthetic strategies.

In the context of synthesizing this compound, theoretical studies can:

Elucidate Reaction Mechanisms: DFT calculations can map out the entire energy profile of a catalytic cycle, such as the reduction of a β-hydroxy ketone. By calculating the energies of various possible transition states, chemists can understand why a particular stereoisomer is formed preferentially. researchgate.netsciforum.net For example, modeling the interaction between a chiral catalyst and the two enantiomers of a racemic β-hydroxy ketone can explain the origin of kinetic resolution.

Predict Stereochemical Outcomes: Theoretical models can predict the diastereoselectivity of a reaction. For the reduction of the β-hydroxy ketone precursor to this compound, computational models can predict whether the syn or anti diastereomer will be the major product by comparing the energies of the respective transition states (e.g., chair-like vs. boat-like transition states). uwindsor.ca

Guide Catalyst Development: By understanding the key non-covalent interactions (e.g., hydrogen bonding, steric repulsion) between a catalyst and a substrate in the transition state, computational chemists can suggest modifications to the catalyst structure to enhance its selectivity.

| Computational Method | Application in Polyol Chemistry | Key Insights Provided |

|---|---|---|

| Density Functional Theory (DFT) | Modeling transition state structures for ketone reduction and aldol reactions. researchgate.netsciforum.net | Provides relative energies of competing reaction pathways, explaining observed stereo- and regioselectivity. |

| Molecular Dynamics (MD) | Simulating the conformational flexibility of substrates and catalyst-substrate complexes in solution. | Reveals the dominant conformations and intermolecular interactions that precede the chemical transformation. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling enzymatic reactions where the active site is treated with high-level quantum mechanics and the surrounding protein with classical mechanics. | Elucidates the role of specific amino acid residues in the enzyme's active site in controlling stereoselectivity. |

| Chemoinformatics | Analyzing large datasets of reactions to develop quantitative structure-activity relationship (QSAR) models. | Correlates structural descriptors of catalysts and substrates with reaction outcomes to build predictive ML models. |

Role of this compound in Expanding Fundamental Understanding of Organic Reactions

While this compound may not be a widely known natural product or pharmaceutical, its structure makes it an excellent model system for addressing fundamental questions in stereoselective synthesis. The pursuit of methods to synthesize its four possible stereoisomers in a controlled manner serves as a rigorous test for the development of new synthetic methodologies. ox.ac.uk

The synthesis of this specific diol can contribute to a deeper understanding of:

1,3-Stereocontrol: The relationship between the two hydroxyl groups at C3 and C5 is a classic 1,3-diol motif, a common structural feature in many polyketide natural products. researchgate.net Developing methods to selectively generate the syn-(3R,5R), anti-(3R,5S), and their respective enantiomers of this compound provides general strategies that can be applied to the synthesis of more complex, biologically active molecules.

Substrate-Catalyst Recognition: The molecule is complex enough to challenge a catalyst's ability to differentiate between subtle steric and electronic differences, yet simple enough to allow for a clear analysis of the results. It serves as an ideal substrate to probe how a chiral catalyst recognizes and selectively transforms a molecule with multiple potential reaction sites and stereochemical possibilities.

Testing Predictive Models: As new theoretical and AI-driven models for predicting stereoselectivity are developed, they require validation against real-world chemical systems. The stereoselective synthesis of this compound provides a well-defined experimental benchmark to test the accuracy and reliability of these predictive tools. The challenge of controlling stereochemistry is a primary driver of innovation in organic synthesis. nih.govrsc.orgrsc.orgchinesechemsoc.org Molecules like this compound, through the challenges they present, push chemists to refine their understanding of reaction mechanisms and develop more powerful and precise tools for building molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.